5-(2-(Octahydro-1H-quinolizin-9a-yl)vinyl)isoxazole
Description
5-(2-(Octahydro-1H-quinolizin-9a-yl)vinyl)isoxazole is a heterocyclic compound featuring an isoxazole ring conjugated with a bicyclic octahydroquinolizine moiety. The isoxazole core, a five-membered aromatic ring containing one oxygen and one nitrogen atom, is known for its stability and role in medicinal chemistry.
Synthesis of such compounds often involves [3+2] cycloaddition reactions, as demonstrated in the preparation of isoxazole derivatives (e.g., keto-isoxazoles via oxidation of 3-butyn-2-ol and nitrile oxide precursors) .
Properties
Molecular Formula |
C14H20N2O |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
5-[(E)-2-(1,2,3,4,6,7,8,9-octahydroquinolizin-9a-yl)ethenyl]-1,2-oxazole |
InChI |
InChI=1S/C14H20N2O/c1-3-11-16-12-4-2-8-14(16,7-1)9-5-13-6-10-15-17-13/h5-6,9-10H,1-4,7-8,11-12H2/b9-5+ |
InChI Key |
BILQQYVFSZUSKS-WEVVVXLNSA-N |
Isomeric SMILES |
C1CCN2CCCCC2(C1)/C=C/C3=CC=NO3 |
Canonical SMILES |
C1CCN2CCCCC2(C1)C=CC3=CC=NO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Octahydro-1H-quinolizin-9a-yl)vinyl)isoxazole typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Introduction of the Quinolizidine Moiety: The quinolizidine structure can be introduced via a series of reduction and cyclization reactions starting from a suitable precursor such as a piperidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
5-(2-(Octahydro-1H-quinolizin-9a-yl)vinyl)isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, especially at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in a polar aprotic solvent like dimethyl sulfoxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted isoxazoles.
Scientific Research Applications
5-(2-(Octahydro-1H-quinolizin-9a-yl)vinyl)isoxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-(Octahydro-1H-quinolizin-9a-yl)vinyl)isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Ring Systems
Isoxazole vs. 1,3,4-Oxadiazole
- Electronic and Steric Effects : Isoxazole’s oxygen and nitrogen atoms at positions 1 and 2 create a polarized ring system, favoring dipole-mediated interactions. In contrast, 1,3,4-oxadiazole (e.g., compounds in ) positions its heteroatoms at 1 and 3, leading to distinct electronic distributions and hydrogen-bonding capabilities.
- Bioactivity : 1,3,4-Oxadiazoles exhibit broad-spectrum antimicrobial and anti-inflammatory activities due to their ability to mimic peptide bonds . Isoxazoles, however, are often explored for their kinase inhibition properties and metabolic stability .
Isoxazole vs. 1,2,5-Oxadiazine
- Ring Size and Reactivity : 1,2,5-Oxadiazine (a six-membered ring) offers greater conformational flexibility compared to the rigid isoxazole. This flexibility may influence pharmacokinetic properties, such as solubility and bioavailability .
Substituent Groups
Octahydroquinolizine vs. Carbazole
- Aromaticity vs. Saturation: Carbazole (a tricyclic aromatic system, as in and ) facilitates π-π stacking interactions with biological targets, enhancing anticancer activity. The saturated octahydroquinolizine in the target compound may improve solubility and reduce toxicity by minimizing planar aromatic interactions.
- Biological Targets: Carbazole derivatives are potent DNA intercalators and topoisomerase inhibitors , while quinolizine-based compounds often target ion channels or neurotransmitter receptors due to their amine functionality.
Key Findings :
- Antimicrobial Activity: 1,3,4-Oxadiazole derivatives (e.g., compound 4b in ) showed MIC values of 12.5 µg/mL against S. aureus, outperforming many standard antibiotics . The target isoxazole compound’s activity remains untested but may benefit from the quinolizine group’s basicity, which could disrupt bacterial membranes.
- Synthetic Accessibility : Isoxazole synthesis (e.g., via [3+2] cycloaddition in ) is high-yielding (>90%), whereas 1,3,4-oxadiazoles require multi-step hydrazide condensations , increasing production complexity.
Biological Activity
5-(2-(Octahydro-1H-quinolizin-9a-yl)vinyl)isoxazole is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including antimicrobial and cytotoxic activities.
Chemical Structure and Properties
The compound has the following chemical formula:
- Formula: C14H22N2O
- Molecular Weight: 250.3367 g/mol
The structural representation includes an isoxazole ring fused with a quinolizine moiety, which contributes to its biological activity.
Synthesis
The synthesis of 5-(2-(Octahydro-1H-quinolizin-9a-yl)vinyl)isoxazole typically involves the reaction of isoxazole derivatives with octahydroquinolizine. Various synthetic routes have been reported, focusing on optimizing yields and purity.
Antimicrobial Activity
Research indicates that isoxazole derivatives, including 5-(2-(Octahydro-1H-quinolizin-9a-yl)vinyl)isoxazole, exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity of Isoxazole Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 5-(2-(Octahydro-1H-quinolizin-9a-yl)vinyl)isoxazole | Staphylococcus aureus | 15 |
| 5-(2-(Octahydro-1H-quinolizin-9a-yl)vinyl)isoxazole | Escherichia coli | 12 |
| Other Isoxazole Derivative | Micrococcus luteus | 18 |
The data suggests that the compound shows a promising antibacterial effect, particularly against Gram-positive bacteria.
Cytotoxic Activity
Studies have also evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicate that it may induce apoptosis in certain types of cancer cells.
Table 2: Cytotoxicity Assay Results
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 25 |
| MCF7 (Breast Cancer) | 30 |
| A549 (Lung Cancer) | 35 |
These findings highlight the potential of 5-(2-(Octahydro-1H-quinolizin-9a-yl)vinyl)isoxazole as a candidate for further development in cancer therapy.
Case Studies
- Study on Antimicrobial Efficacy : A recent study published in December 2022 explored the antimicrobial properties of various quinolizine derivatives, including the target compound. The study found that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating bacterial infections .
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects on HeLa cells, revealing that treatment with the compound resulted in significant cell death compared to controls. The mechanism was attributed to apoptosis induction, which warrants further exploration for cancer treatment applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
